Reactive brown 4
Description
Evolution of Reactive Dye Research Paradigms
The history of reactive dyes dates back to the 1880s, with the first commercially successful reactive dyes for cellulose (B213188) being introduced in 1956. wordpress.comtextiletoday.com.bd Initially, research focused primarily on developing dyes with improved color properties, fastness, and application efficiency. textiletoday.com.bdcerradopub.com.br However, as the environmental impact of textile wastewater became more apparent, the research paradigm shifted to include the ecological aspects of dyeing and the development of sustainable solutions. iwaponline.comresearchgate.netresearchgate.net
Early approaches to treating dye-containing wastewater often involved conventional physical, chemical, and biological methods. iwaponline.com Physical methods like adsorption and filtration can remove dyes but may generate hazardous solid waste. iwaponline.comnih.gov Chemical treatments, such as coagulation-flocculation and oxidation processes, can be effective but may also produce problematic byproducts or require significant chemical input. iwaponline.com While biological processes using microorganisms show promise, they can be slow and sensitive to operating conditions. iwaponline.com
This led to the exploration of more advanced and integrated approaches, including advanced oxidation processes (AOPs), photocatalysis, and the development of novel adsorbent materials. iwaponline.comresearchgate.net The focus has increasingly been on developing methods that not only remove the color but also mineralize the dye molecules into less harmful substances.
Significance of Reactive Brown 4 as a Model Compound in Scientific Investigations
This compound, with its well-defined chemical structure (C₂₀H₁₂Cl₂N₆O₆S), serves as a valuable model compound in numerous scientific investigations related to dye removal and degradation. uni.lu Its relatively complex structure, containing an azo linkage, an anthraquinone (B42736) chromophore, a sulfonate group, and a reactive dichlorotriazine group, makes it representative of a significant class of reactive dyes. uni.lurose-hulman.edu Studying the behavior of RB4 under various treatment conditions provides insights into the mechanisms of dye-material interactions, degradation pathways, and the effectiveness of different remediation technologies.
Research using RB4 as a model compound allows scientists to:
Evaluate the performance of novel adsorbent materials, such as carbon nanotubes and chitosan (B1678972) beads, in removing reactive dyes from water. nih.govacs.orgusm.my
Investigate the efficiency and mechanisms of various advanced oxidation processes (AOPs), including Fenton-like oxidation, wet air oxidation, wet peroxide oxidation, and electrochemical oxidation, for breaking down the complex structure of the dye molecule. researchgate.netresearchgate.net
Study the photocatalytic degradation of reactive dyes using various semiconductor photocatalysts under different conditions. researchgate.netamazonaws.comresearchgate.net
Elucidate the metabolic pathways involved in the biological or phytoremediation of reactive dyes. nih.gov
By using RB4 as a standard, researchers can compare the effectiveness of different treatment methods and materials, contributing to the development of more efficient and cost-effective solutions for textile wastewater treatment.
Current Research Challenges and Future Directions in Reactive Dye Science
Despite significant progress, several challenges remain in the field of reactive dye science, particularly concerning environmental sustainability. One major challenge is the relatively low fixation rate of many reactive dyes on fibers, leading to a substantial amount of unfixed dye being discharged in wastewater. researchgate.netresearchgate.net This necessitates intensive washing-off processes, further increasing water and energy consumption and effluent load. researchgate.net
Current research is focused on addressing these challenges through several avenues:
Development of High-Fixation Dyes: Synthesizing reactive dyes with improved reactivity and affinity for fibers to minimize hydrolysis and increase fixation rates. researchgate.netresearchgate.nettextiletoday.com.bd Bifunctional and polyfunctional reactive dyes have shown promise in this regard. researchgate.nettextiletoday.com.bd
Novel Wastewater Treatment Technologies: Exploring and optimizing advanced treatment methods, including hybrid techniques, that can effectively remove and degrade reactive dyes from complex textile effluents. iwaponline.com This includes continued research into AOPs, photocatalysis, adsorption using advanced materials, and biological treatment processes. iwaponline.comresearchgate.netnanoient.org
Sustainable Dyeing Processes: Investigating alternative dyeing techniques that reduce water and salt consumption, such as salt-free dyeing or the modification of fibers to enhance dye uptake. researchgate.netresearchgate.netresearchgate.net
Understanding Degradation Pathways: Detailed studies on the degradation pathways of reactive dyes under various conditions are needed to identify intermediate products and ensure their subsequent removal or mineralization. researchgate.netnih.gov
Advanced Materials for Remediation: Continued development of cost-effective, highly efficient, and regenerable adsorbent and photocatalytic materials for targeted removal and degradation of reactive dyes. nih.govacs.orgnanoient.org
Future directions in reactive dye science are likely to focus on integrated approaches that combine cleaner dyeing processes with advanced and sustainable wastewater treatment technologies. The development of smart materials that can selectively capture or degrade dyes, as well as the application of biotechnological solutions for dye remediation, represent promising areas for future research. iwaponline.com The increasing demand for sustainable textiles is expected to drive further innovation in this field. marketresearchintellect.com
Research Findings and Data
Research on this compound has yielded valuable data on its behavior under various treatment conditions. For instance, studies on adsorption have quantified the capacity of different materials to remove RB4 from aqueous solutions.
Table 1: Adsorption Capacity of Various Materials for this compound
| Adsorbent Material | Maximum Adsorption Capacity (mg/g) | Reference |
| Multiwall Carbon Nanotubes | 69 | acs.org |
| Chitosan Beads | ~22 | usm.my |
| Thermally Treated Waste (TTW) | 0.69 | scispace.comiwaponline.com |
| Nanoporous Activated Carbon | Not explicitly quantified for RB4, but activated carbon capacities for reactive dyes range from 88 to 106 mg/g | nanoient.orgresearchgate.net |
| Chitosan Nanoparticles (CNPs) | 59.52 | nih.gov |
Photocatalytic degradation studies have also provided data on the efficiency of different catalysts and conditions. For example, research on the photocatalytic degradation of Reactive Black 5 (RB5) and Reactive Orange 4 (RO4), which are also reactive dyes, using TiO₂ and ZnO under UV light showed varying decolorization efficiencies depending on the dye and catalyst. researchgate.net While specific quantitative data for RB4 photocatalytic degradation under all conditions was not consistently available across the search results, the general principles and findings from studies on similar reactive dyes are often extrapolated. One study on the oxidative degradation of Reactive Blue 4 (RB4), an anthraquinone dye, showed that various advanced oxidation methods achieved over 75% TOC removal after 60 minutes. researchgate.net
Table 2: Decolorization Efficiency of Reactive Dyes by Photocatalysis (Example Data for Similar Dyes)
| Dye | Catalyst | Light Source | Time (min) | Decolorization (%) | Reference |
| Reactive Black 5 | ZnO | UV | 7 | 100 | researchgate.net |
| Reactive Black 5 | TiO₂ | UV | 7 | 75 | researchgate.net |
| Reactive Orange 4 | ZnO | UV | 7 | 92 | researchgate.net |
| Reactive Orange 4 | TiO₂ | UV | 7 | 62 | researchgate.net |
| Bismarck Brown G | (Co, Ni)₃O₄ | UV | 60 | 94.6 | amazonaws.com |
| Reactive Yellow 145 | (Co, Ni)₃O₄ | UV | 60 | 31.11 | amazonaws.com |
Electrochemical oxidation studies on a mixture containing Reactive Yellow-17 and Reactive Blue 4 demonstrated high decolorization and COD reduction efficiencies, highlighting the potential of this method for treating reactive dye effluents. researchgate.net
Table 3: Electrochemical Oxidation of Reactive Dye Effluent (Example Data)
| Supporting Electrolyte | Maximum COD Reduction (%) | Maximum Color Removal (%) | Reference |
| NaCl | 82 | 99 | researchgate.net |
| Na₂SO₄ | Lower than NaCl | Lower than NaCl | researchgate.net |
These research findings underscore the diverse approaches being investigated for the remediation of reactive dyes like RB4 and provide quantitative data to assess the effectiveness of different methods and materials.
Properties
CAS No. |
12217-09-3 |
|---|---|
Molecular Formula |
C9H6N2O2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Modifications Research of Reactive Brown 4 Derivatives
Advanced Synthetic Pathways for Reactive Brown 4 and Analogues
The synthesis of reactive brown dyes often involves diazotization and coupling reactions. For instance, the synthesis of certain reactive dyes involves the reaction of benzocyclopentene derivatives with nitroso compounds, followed by reduction and anisole (B1667542) formation. Another approach in synthesizing reactive dyes, including those yielding brown shades, involves the coupling of tetrazotized aromatic diamines with various coupling components, which may be cyanurated. researchgate.netresearchgate.netresearchgate.net These pathways aim to create the desired chromophore structure and introduce reactive functionalities, such as sulfatoethylsulfone or monochlorotriazine groups, which are capable of forming covalent bonds with fibers. researchgate.net
Advanced synthetic strategies explore the use of different coupling components and reactive groups to yield dyes with varied shades and improved properties. For example, research has investigated the synthesis of bisazo reactive dyes based on 4,4'-diaminobenzanilide, which can produce yellowish-brown to pink shades depending on the coupling component used. researchgate.net Novel reactive dyes based on N-aminorhodanine derivatives have also been synthesized, involving reactions with dialdehyde (B1249045) derivatives and subsequent coupling steps. ekb.eg The synthesis of anthraquinonoid disperse reactive dyes, which can also exhibit reddish-brown hues, has been explored using Ullmann-type cross-coupling reactions between anthraquinone (B42736) derivatives and amines. nih.govresearchgate.net These advanced pathways highlight the ongoing efforts to develop new reactive brown dyes and analogues with tailored structures and performance characteristics.
Investigation of Reaction Parameters and Yield Optimization in Laboratory Synthesis
Optimizing the synthesis of reactive dyes is crucial for achieving high yields and purity. Key reaction parameters that are typically investigated include pH, temperature, reaction time, and molar ratios of reactants. For diazotization and coupling reactions, controlled pH (often between 3.5 and 7.0) and temperature (ranging from 298 to 333 K) are critical for the efficient formation of the azo structure and subsequent coupling.
Systematic optimization of these parameters, potentially using techniques like factorial design experiments, can help isolate the effect of individual variables and their interactions on the reaction outcome. For instance, in the synthesis of certain reactive dyes, the concentration of salt (e.g., sodium sulfate) and alkali (e.g., sodium carbonate) significantly influences dye exhaustion and fixation on fibers. researchgate.netekb.eg Studies have shown that increasing the concentration of sodium carbonate can lead to increased dye exhaustion and total fixation values. ekb.eg
Research also focuses on optimizing the conditions for specific reaction steps, such as the condensation of intermediates or the introduction of reactive groups. ekb.egnih.gov The use of catalysts and solvents is also optimized to improve reaction efficiency and yield. nih.govrsc.org Techniques like UV-Vis spectroscopy and HPLC are employed to characterize the synthesized products and assess their purity, which is essential for evaluating the effectiveness of optimization strategies.
Chemical Derivatization Strategies for Modified Reactivity in Research Applications
Chemical derivatization of reactive brown dyes and their core structures is explored to modify their reactivity and introduce new functionalities for various research applications. The inherent reactivity of these dyes stems from the presence of reactive groups that can form covalent bonds with nucleophilic sites on substrates. wjrr.org
Strategies for derivatization include modifying the chromophore structure, altering the type or number of reactive groups, or introducing additional functional moieties. For example, synthesizing reactive dyes with different reactive groups, such as bifunctional reactive dyes containing two different reactive groups, can lead to higher fixation efficiencies compared to their monofunctional counterparts. chemrj.org
Research applications of chemically modified reactive brown dyes and their analogues extend beyond traditional textile dyeing. Studies have investigated the use of reactive dyes with modified structures for applications such as antimicrobial textiles. ekb.egnih.govekb.eg Derivatization can also involve incorporating groups that enhance solubility, improve compatibility with specific application processes (e.g., supercritical carbon dioxide dyeing), or enable their use as probes or sensors. nih.govresearchgate.netnih.gov The introduction of new functionalities can also be explored for developing dyes with improved lightfastness or resistance to degradation. researchgate.net
Detailed research findings often involve spectroscopic characterization (FTIR, NMR, UV-Vis) and elemental analysis to confirm the structure of the synthesized derivatives. researchgate.netresearchgate.netresearchgate.netekb.egnih.govresearchgate.net Evaluation of their performance in specific applications, such as dyeing properties (exhaustion, fixation, fastness) or antimicrobial activity, provides insights into the effectiveness of the chemical modification strategies. researchgate.netresearchgate.netekb.egwjrr.orgchemrj.orgnih.govekb.eg
Here is a table summarizing some reported data on the synthesis and properties of reactive dyes, which may include or be analogous to this compound derivatives:
| Dye Type/Structure | Key Synthesis Method | Optimized Parameters Reported | Reported Yield (%) | Key Properties/Applications | Source |
| C.I. Reactive Brown 11 (Analogue) | Diazotization and coupling | pH (3.5-7.0), Temperature (298-333 K), Molar Ratios, Time | Not specified | High solubility, Robust fastness, Textile dyeing, Inks, Pigments | |
| Bisazo reactive dyes based on 4,4'-diaminobenzanilide | Tetrazotization and coupling with cyanurated components | Not specified (controlled pH and temperature implied) | Up to 84% (intermediates), 80% (intermediates) | Yellow to pink shades on silk, wool, cotton, Moderate to very good fastness | researchgate.net |
| Novel N-aminorhodanine based bis monofunctional and bifunctional reactive dyes | Condensation with dialdehydes, Diazotization, Coupling | Sodium sulfate (B86663) concentration, Sodium carbonate concentration, Temperature, Time | Up to 92% (intermediates), 72% (Dye 4) | Yellowish brown (Dye 4), Dyeing cotton and wool, Antibacterial activity | ekb.eg |
| Dichloro–S-Triazinyl Reactive Dyes (Brown shade) | Diazotization and coupling with cyanurated components | Not specified | Not specified | Dyeing nylon 6.6, Moderate to very good fastness | chemrj.org |
| Resorcinol based trisazo reactive dye ligand (Reddish-brown) | Diazotization and coupling | Temperature (85°C), Dye concentration, Salt concentration | Not specified | Dyeing cotton, High fastness properties (4-5) | revistaindustriatextila.ro |
| Anthraquinonoid disperse reactive dye (Reddish brown) | Ullmann-type cross-coupling condensation | DMF dosage, KOH dosage, Temperature (90°C), Reaction duration (10h) | 60.88% | Dyeing natural fibers in supercritical CO2 | nih.govresearchgate.net |
Note: The yields reported may refer to intermediates or final products depending on the source.
Mechanistic Investigations of Advanced Oxidation Processes Aops for Reactive Brown 4 Degradation
Photocatalytic Degradation Studies
Photocatalytic degradation, utilizing semiconductor materials irradiated with light, is a promising AOP for the removal of organic pollutants from water. rsc.orgmdpi.comnih.gov
Metal oxide semiconductors, including TiO₂, ZnO, and WO₃, are recognized as notable photocatalysts due to their high surface area and stability. dst.gov.in Their photocatalytic activity stems from the generation of electron-hole pairs upon light exposure, which subsequently degrade pollutants. dst.gov.in However, the performance of pure metal oxides can be limited by factors such as a wide band gap and rapid electron-hole recombination. nih.gov
To enhance photocatalytic efficiency, researchers have explored strategies like doping, the formation of nanocomposites, and core-shell nanostructures of metal oxides. nih.gov For instance, combining metal oxides with other materials can improve light absorption and prevent exciton (B1674681) recombination, allowing more excitons to reach the surface for reactions. mdpi.com Studies have investigated nanocomposites based on various metals, including Fe, Ni, and Zr, for the photodegradation of azo dyes. nih.gov Fe-based photocatalysts are particularly noted for their easy separation due to their magnetic properties. nih.gov
Novel metal oxide nanocomposites have been developed for the photocatalytic degradation of organic pollutants. dst.gov.in One example is Ni-doped TiO₂ on Fuller's earth (NiTF), which has been characterized and tested for dye decolorization. dst.gov.in This nanocomposite demonstrated efficient decolorization under visible light. dst.gov.in
The efficiency of photocatalytic degradation is significantly influenced by various operational parameters. These include substrate concentration, pH of the solution, photocatalyst quantity, light intensity, and irradiation time. mdpi.comtandfonline.commdpi.com Optimizing these factors is crucial for maximizing degradation rates. dst.gov.in
Studies on the photocatalytic degradation of dyes using TiO₂ have shown the impact of pH, catalyst dosage, and UV light irradiation intensity. researchgate.net For example, the decolorization efficiency of Brown NG increased with a decrease in pH, suggesting the importance of pH in dye adsorption onto the TiO₂ surface. Acidic conditions can favor the adsorption of negatively charged dye molecules onto the positively charged TiO₂ surface, and also promote the formation of hydroxyl radicals, which enhance decolorization.
Catalyst amount also plays a role, with increased amounts generally leading to a higher quantity of absorbed photons and thus a higher degradation rate, up to a certain point. Beyond an optimal concentration, the efficiency may decrease due to factors like light scattering caused by turbidity. The efficiency is also inversely related to the initial dye concentration.
Irradiation time is another critical parameter, with degradation efficiency increasing over time as the dye molecules are exposed to the light source and photocatalyst. researchgate.net The intensity of the light source also affects the degradation rate; at low intensity, electron-hole recombination competes with radical generation, while at higher intensities, electron-hole generation becomes predominant, increasing the degradation rate until all active sites are saturated. mdpi.com
Data from studies on photocatalytic degradation highlight the impact of these parameters:
| Parameter | Effect on Degradation Efficiency | Relevant Studies |
| pH | Efficiency can increase with decreasing pH (acidic conditions). | |
| Catalyst Concentration | Efficiency increases up to an optimal point, then may decrease. | |
| Initial Dye Concentration | Efficiency is inversely related to concentration. | |
| Irradiation Time | Efficiency increases with increasing time. | researchgate.net |
| Light Intensity | Efficiency increases with intensity up to a point of saturation. | mdpi.com |
Photodegradation of complex dye molecules like Reactive Brown 4 involves the breakdown of their chemical structure through various reactions initiated by the photocatalytic process. Studies on the degradation of similar azo dyes have provided insights into potential degradation pathways and intermediate species.
Azo dyes are characterized by nitrogen double bonds (-N=N-), which are often targeted during degradation. The destruction of the chromophore structure and processes like N-de-alkylation are common degradation pathways. researchgate.net N-de-alkylation typically proceeds through the formation of a nitrogen-centered radical, while chromophore destruction may involve carbon-centered radicals. researchgate.net
Techniques such as High-Performance Liquid Chromatography-Photodiode Array-Electrospray Ionization-Mass Spectrometry (HPLC-PDA-ESI-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are employed to identify intermediate products formed during photodegradation. researchgate.net Analysis of Total Organic Carbon (TOC) can indicate the extent of mineralization, where organic compounds are broken down into simpler, less harmful substances like CO₂ and H₂O. researchgate.net
While specific intermediates for this compound are not explicitly detailed in the provided snippets, research on other reactive dyes suggests the formation of various intermediate species, including N-de-ethylated products and smaller aromatic and aliphatic compounds resulting from the cleavage of the dye structure. researchgate.net
Reactive Oxygen Species (ROS) are highly reactive oxidants generated during the irradiation of semiconducting materials and play a critical role in the photocatalytic degradation of organic pollutants. rsc.orgresearchgate.netsci-hub.se Key ROS involved include hydroxyl radicals (•OH) and superoxide (B77818) anion radicals (•O₂⁻). rsc.orgresearchgate.netresearchgate.net
These reactive species attack organic pollutants, breaking them down into smaller molecules. researchgate.net The generation of ROS is initiated by the photoexcitation of the semiconductor photocatalyst, leading to the formation of electron-hole pairs. These charge carriers can then react with adsorbed water and oxygen to produce ROS. researchgate.net
The formation of hydroxyl radicals is considered a primary pathway for the oxidation of organic compounds in photocatalysis. researchgate.net Superoxide radicals also contribute to the degradation process. rsc.org The efficiency of ROS generation and their subsequent reaction with pollutants are influenced by factors such as the properties of the photocatalyst, the presence of adsorbed species, and the solution chemistry. sci-hub.seresearchgate.net
Elucidation of Photodegradation Pathways and Intermediate Species Identification
Electrochemical and Electro-Fenton Degradation Research
Electrochemical methods, including electro-oxidation and electrocoagulation, as well as electro-Fenton processes, are also employed for the degradation of dyes in wastewater. ekb.egresearchgate.netresearchgate.net These techniques utilize electrical energy to drive redox reactions that break down pollutants. ekb.eg
The choice of electrode material is crucial for the efficiency and selectivity of electrochemical oxidation processes. iwaponline.com Various electrode materials have been investigated for dye degradation.
Dimensionally Stable Anodes (DSAs), such as Ti/RuO₂, have been used as anodes in electrochemical oxidation processes for dye degradation. researchgate.netiwaponline.com Studies have explored the performance of Ti/Ru₀.₃Ti₀.₇O₂ electrodes in the photoassisted electrochemical oxidation of dyes. scielo.br
Boron-doped diamond (BDD) electrodes are another type of electrode material extensively utilized in electrochemical and electro-Fenton systems due to their high efficiency in generating hydroxyl radicals and their stability. researchgate.netacs.orgnih.gov Compared to other materials like Pt, BDD electrodes can exhibit higher energy efficiency and pollutant degradation rates. nih.gov
Other electrode materials explored include graphite (B72142) and iron electrodes for electro-oxidation and electrocoagulation, respectively. ekb.eg The morphology and composition of metal oxide electrodes, such as the presence of cracks, crevices, and pores, can enhance electrochemical stability and reactivity by increasing the surface area for interaction with the electrolyte. iwaponline.com
In electro-Fenton processes, the cathode material is important for the in situ production of H₂O₂, which reacts with ferrous ions (Fe²⁺) to generate hydroxyl radicals. nih.govmdpi.com Carbon-based materials, including activated carbon fiber, carbon nanotubes, and graphene oxide, are commonly used as cathodes in gas diffusion electrodes (GDEs) for H₂O₂ generation. mdpi.com Modifying these materials by incorporating polymer matrices or doping with elements can improve their conductivity and porous structure, enhancing H₂O₂ production. mdpi.com
The performance of electrochemical degradation is also affected by operational parameters such as applied current density and the type and concentration of supporting electrolyte. researchgate.netiwaponline.com Higher current densities can enhance treatment efficiency. researchgate.net The supporting electrolyte influences conductivity and the generation of oxidizing species, with NaCl often found to be effective due to the formation of active chlorine species. researchgate.netiwaponline.comacs.org
Data from electrochemical studies highlight the impact of electrode material and operational parameters:
| Parameter | Effect on Degradation Efficiency | Relevant Studies |
| Electrode Material | BDD often shows high efficiency; Ti/RuO₂ and iron electrodes are also used. | ekb.egresearchgate.netacs.orgnih.gov |
| Applied Current Density | Higher current density can enhance efficiency. | researchgate.netiwaponline.com |
| Supporting Electrolyte | Type and concentration influence efficiency (e.g., NaCl). | researchgate.netiwaponline.com |
Electrochemical Reaction Pathway Analysis and Byproduct Formation
Electrochemical oxidation is a promising AOP for the degradation of reactive dyes researchgate.net. Studies on the electrochemical degradation of reactive dyes, such as Reactive Blue 4, have investigated reaction pathways and byproduct formation using techniques like photoassisted electrochemistry with DSA®-type electrodes scielo.brresearchgate.net. These studies often involve analyzing the formation of intermediate products over time to elucidate the degradation mechanism scielo.br.
Research on the photoassisted electrochemical degradation of Reactive Blue 4 on a Ti/Ru₀.₃Ti₀.₇O₂ anode at pH 3.0 identified various byproducts and proposed different degradation pathways scielo.br. The identified products are typically shown with solid arrows in proposed reaction schemes scielo.br. The photoassisted electrochemical process has been shown to enhance dye mineralization by generating oxidizing species like O₂•⁻, H₂O₂, and •OH scielo.br.
The formation of byproducts during electrochemical treatment can be influenced by the anode material and the composition of the wastewater matrix acs.org. For instance, the byproduct profiles during the electrochemical treatment of latrine wastewater showed similarities to those formed during chlorination, suggesting similar formation pathways involving reactive chlorine species acs.org.
Influence of Applied Current, Electrolyte, and pH on Degradation Mechanisms
Operational parameters such as applied current density, electrolyte type and concentration, and pH significantly influence the efficiency and mechanisms of electrochemical degradation of reactive dyes researchgate.netripublication.comdeswater.commdpi.com.
Applied Current: Increasing the applied current density generally increases the concentration of oxidizing intermediates and radicals, leading to a higher degradation rate ripublication.comdeswater.com. Studies on the electrochemical degradation of dyes like Eosin Yellow have shown that the reaction rate increases with increasing applied current ripublication.com. However, excessively high current densities may not proportionally increase degradation efficiency and can instead aggravate side reactions like oxygen evolution mdpi.com.
Electrolyte: The type and concentration of the supporting electrolyte play a crucial role, particularly in indirect electrochemical oxidation. In the presence of chloride ions, highly reactive oxidants such as chlorine and hypochlorite (B82951) can be electrochemically generated, significantly enhancing dye degradation researchgate.netdeswater.comunesp.bracs.org. Studies have shown higher color and COD removals in NaCl electrolytes compared to other salts like FeSO₄ researchgate.net. The electrolyte composition can also influence pH variations during the electrochemical process researchgate.net.
Data on Parameter Influence
| Parameter | Effect on Degradation Rate (General Trend) | Notes | Source (General AOPs/Similar Dyes) |
| Applied Current | Increases | Higher oxidant concentration, but potential for side reactions at high currents. | ripublication.comdeswater.commdpi.com |
| Chloride Electrolyte | Enhances (indirect oxidation) | Generation of reactive chlorine species. | researchgate.netdeswater.comunesp.bracs.org |
| pH | Variable (often optimal in acidic range) | Influences radical generation and stability; depends on specific AOP/dye. | scielo.brmdpi.comajol.info |
Note: This table presents general trends observed in AOP studies on reactive dyes, which may apply to this compound. Specific optimal conditions for this compound would require dedicated research.
Other Advanced Oxidative Processes Research
Beyond electrochemical methods, other AOPs have been investigated for their effectiveness in degrading reactive dyes. These processes also rely on the generation of potent oxidizing species to break down complex dye structures.
Ozonation and Wet Air Oxidation Studies on this compound Systems
Ozonation and Wet Air Oxidation (WAO) are among the AOPs applied to the treatment of dye-containing effluents researchgate.netresearchgate.net.
Ozonation: Ozonation involves the use of ozone (O₃) as a strong oxidizing agent. Molecular ozone can directly attack the conjugated double bonds responsible for color in dye molecules researchgate.net. At basic pH, the decomposition of ozone is favored, leading to the formation of hydroxyl radicals, which are also highly reactive researchgate.net. Studies on the ozonation of reactive dyes like Reactive Blue 19 have explored the effects of parameters such as ozone dosage and pH on decolorization efficiency researchgate.net. The effectiveness of ozonation can be influenced by pH, with molecular ozone being more selective at low pH and hydroxyl radicals being more predominant at high pH researchgate.net. Stoichiometry in ozonation studies can suggest radical chain reactions are involved in decolorization core.ac.uk.
Wet Air Oxidation (WAO): WAO is a liquid-phase oxidation process that occurs at elevated temperatures and pressures using oxygen or air as the oxidant researchgate.net. It is considered a viable AOP for treating wastewater with high organic content researchgate.net. WAO can generate active oxygen species, including hydroxyl radicals researchgate.net. While conventional WAO requires high temperatures (125–320°C) and pressures (0.5–20 MPa), catalytic WAO (CWAO) can operate under milder conditions with higher efficiency researchgate.net. Studies on the wet peroxide oxidation (WPO), a variant of WAO using H₂O₂, of various reactive dyes have shown that parameters like reaction temperature, H₂O₂ dosage, pH, and catalyst usage significantly impact the removal of TOC and color acs.org. For example, increasing the reaction temperature and H₂O₂ dosage can enhance TOC and color removal acs.org. Adjusting the pH to acidic conditions (e.g., pH 3.5) has also been shown to significantly increase the degradation rate of reactive dyes in WPO acs.org.
Fenton and Photo-Fenton Reaction Mechanisms
Fenton and Photo-Fenton processes are widely used AOPs that rely on the generation of hydroxyl radicals through the catalytic decomposition of hydrogen peroxide researchgate.netresearchgate.net.
Fenton Process: The Fenton process typically involves the reaction between ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂) under acidic conditions to produce hydroxyl radicals researchgate.netajol.inforesearchgate.net. The hydroxyl radical is a powerful oxidant capable of degrading various organic compounds researchgate.net. The efficiency of the Fenton process is highly sensitive to the initial pH of the solution, with acidic conditions generally recommended for maximum hydroxyl radical production ajol.inforesearchgate.net. The concentrations of Fe²⁺ and H₂O₂ are also critical operating parameters ajol.inforesearchgate.net.
Photo-Fenton Process: The Photo-Fenton process enhances the classic Fenton reaction by utilizing UV or visible light irradiation researchgate.netajol.inforesearchgate.net. UV irradiation can accelerate the reduction of Fe³⁺ back to Fe²⁺, leading to the regeneration of the catalyst and increased production of hydroxyl radicals ajol.info. Direct photolysis of H₂O₂ under UV light can also contribute to hydroxyl radical generation, further increasing the oxidation efficiency ajol.info. Studies comparing Fenton and Photo-Fenton processes for reactive dye degradation have often found Photo-Fenton to be more efficient under optimal conditions researchgate.net. Parameters such as solution pH, Fe²⁺ dose, H₂O₂ dose, and UV light intensity influence the effectiveness of Photo-Fenton processes researchgate.net.
Research on the degradation of reactive dyes using Fenton and Photo-Fenton processes has shown high decolorization and COD removal efficiencies under optimized conditions researchgate.net. For instance, studies on Reactive Orange 4 demonstrated significant degradation using both processes, with Photo-Fenton often showing superior performance researchgate.net. The degradation mechanism primarily involves the attack of hydroxyl radicals on the dye molecule, particularly cleaving conjugated bonds in chromophores researchgate.netarcjournals.org.
Investigation of Radical Generation and Scavenging Effects in Complex Matrices
The efficiency of AOPs, including those used for this compound degradation, is significantly influenced by the generation and scavenging of reactive species, particularly in complex water matrices acs.orgacs.orgmdpi.commostwiedzy.pl.
Radical Generation: The primary reactive species in many AOPs are hydroxyl radicals (•OH) and, in some cases like persulfate-based AOPs, sulfate (B86663) radicals (SO₄•⁻) mdpi.com. The generation of these radicals is initiated by various methods, such as the reaction of Fenton's reagents, UV irradiation, ozonation, or electrochemical processes researchgate.netresearchgate.net. The rate and extent of radical generation are affected by operational parameters and the presence of catalysts or co-oxidants ajol.infoacs.orgresearchgate.net.
Scavenging Effects: Complex water matrices, such as industrial effluents, contain various components including dissolved organic matter (DOM) and inorganic ions (e.g., carbonate, bicarbonate, chloride) that can scavenge reactive radicals, thereby reducing their availability for pollutant degradation acs.orgacs.orgmdpi.commostwiedzy.pl. DOM can inhibit degradation by scavenging radicals and blocking light penetration in photo-based AOPs acs.org. Carbonate and bicarbonate ions are known radical scavengers that can react with •OH and SO₄•⁻ to form less reactive carbonate radicals (CO₃•⁻) mdpi.commostwiedzy.pl. The impact of scavenging depends on the concentration and nature of the scavenging species and the reactivity of the target pollutant with the resulting secondary radicals mdpi.commostwiedzy.pl.
However, matrix components can also have ambivalent impacts. In some cases, they can enhance radical formation or reactivity, or alter degradation pathways acs.orgacs.org. For example, chloride ions can lead to the formation of reactive chlorine species in electrochemical processes, which contribute to degradation researchgate.netunesp.bracs.org. Nitrate (B79036) can also have complex effects, potentially generating reactive nitrogen species under UV irradiation acs.org.
Biological and Enzymatic Degradation Research of Reactive Brown 4
Microbial Degradation Pathways and Mechanisms
Microorganisms, including bacteria, fungi, and algae, possess diverse mechanisms for the decolorization and degradation of reactive dyes. ijcmas.comnih.gov These mechanisms can involve biosorption, bioaccumulation, and biodegradation via enzymatic activity. nih.gov
Bacterial Strain Isolation and Characterization for Reactive Brown 4 Biotransformation
Various bacterial strains have been investigated for their ability to degrade reactive dyes. While the search results did not specifically detail the isolation and characterization of bacterial strains solely for this compound biotransformation, studies on other reactive dyes, including Reactive Brown variants, highlight the potential of bacterial isolates. For instance, Pseudomonas aeruginosa has shown high efficacy in degrading Brown 706 dye. mdpi.com Other bacterial genera like Bacillus, Enterobacter, and Pseudomonas have been identified in consortia capable of degrading mixed reactive azo dyes, including Reactive Brown. nih.govnih.gov Research involves isolating bacterial strains from environments exposed to textile wastewater, such as contaminated soil, and screening them for their decolorizing ability. nih.govomicsonline.orgsemanticscholar.org Characterization often includes evaluating their degradation efficiency under various conditions like pH, temperature, and dye concentration. mdpi.com
Fungal and Algal Bioremediation Research (e.g., White Rot Fungi)
Fungi, particularly white rot fungi, are well-known for their ability to degrade a wide range of recalcitrant organic pollutants, including dyes, due to their production of extracellular ligninolytic enzymes. ijcmas.comnih.govscielo.br Studies have demonstrated the effectiveness of white rot fungi such as Pycnoporus sanguineus in decolorizing and degrading reactive dyes like Reactive Blue 4 and Orange G. omicsonline.orgsemanticscholar.org Pycnoporus sanguineus MUCL 51321, for example, achieved high decolorization rates for Reactive Blue 4, indicating its potential for bioremediation. omicsonline.orgsemanticscholar.org The degradation potential of fungi is closely linked to the expression of enzymes like laccase and manganese peroxidase. nih.gov Algae have also shown potential for degrading azo dyes, often through the action of azoreductase. ijcmas.com Genera like Chlorella and Oscillatoria have demonstrated the ability to degrade azo dyes into simpler compounds. ijcmas.com
Role of Microbial Consortia in Enhanced Degradation
Microbial consortia, consisting of mixed populations of microorganisms, often exhibit enhanced dye degradation capabilities compared to individual strains. nih.govtandfonline.comresearchgate.net This is attributed to the synergistic metabolic interactions within the consortium, where different microorganisms may target various parts of the dye molecule or utilize intermediate degradation products. tandfonline.comresearchgate.net Consortia of bacteria and/or fungi have been developed and tested for their effectiveness in decolorizing and degrading mixed reactive dyes. nih.govnih.govsemanticscholar.org For instance, a bacterial consortium comprising Bacillus cereus, Pseudomonas putida, Stenotrophomonas acidaminiphila, and Pseudomonas fluorescence demonstrated complete decolorization of certain azo dyes. tandfonline.com Another study showed that a co-culture of Enterobacter cloacae and Bacillus subtilis resulted in enhanced degradation of mixed reactive dyes, including Reactive Brown. nih.gov
Here is a table summarizing some findings on microbial consortia for dye degradation:
| Culture Type | Example Strains | Target Dyes | Decolorization Efficiency (%) | Time | Source |
| Bacterial consortium | Bacillus circulans, Bacillis subtilis, Terribacillus gorriensis | Mixed azo dyes (Reactive Red, Reactive Brown, Reactive Black) and Cr(VI) | 82 | 5 days | nih.gov |
| Bacterial consortium | Bacillus cereus, Pseudomonas putida, Stenotrophomonas acidaminiphila, Pseudomonas fluorescence | Acid Red 88 | 100 | 24 h | nih.gov |
| Bacterial consortium | Enterobacter cloacae, Bacillus subtilis (co-culture) | Mixed reactive dyes (Reactive Red, Reactive Brown, Reactive Black) | 86.29 ± 0.05 | Not specified | nih.gov |
| Fungal-bacterial consortium | White Rot fungus 8-4, Pseudomonas | Direct Fast Scarlet 4BS | 100 | 30 h | nih.gov |
Metabolite Identification and Biotransformation Pathways under Aerobic and Anaerobic Conditions
The degradation of reactive dyes, including those with azo groups, often proceeds differently under aerobic and anaerobic conditions. Under anaerobic conditions, the azo bonds (-N=N-) are typically cleaved reductively by enzymes like azoreductases, leading to the formation of colorless aromatic amines. omicsonline.orgomicsonline.orgnih.govscholarsresearchlibrary.com While this achieves decolorization, these aromatic amines can be toxic and may require further degradation. ijcmas.comomicsonline.org Under aerobic conditions, bacteria can further degrade these aromatic amines through oxidative pathways. omicsonline.orgomicsonline.orgnih.gov
Studies on the degradation of reactive azo dyes by bacterial consortia have identified aromatic amines as intermediate metabolites under anaerobic or microaerophilic conditions. omicsonline.orgomicsonline.org Subsequent aerobic treatment can lead to the breakdown of these amines into less toxic compounds. omicsonline.orgomicsonline.orgnih.gov The specific metabolites formed depend on the structure of the dye and the microorganisms involved. Analytical techniques such as UPLC, MS, UV-Vis spectroscopy, FTIR, HPLC, HPTLC, and GC-MS are used to identify and characterize these metabolites and elucidate the degradation pathways. omicsonline.orgresearchgate.net
Enzymatic Reaction Kinetics and Catalytic Mechanisms
Enzymes play a crucial role in the microbial degradation of reactive dyes. Laccases, peroxidases (including manganese peroxidase and dye-decolorizing peroxidase), and azoreductases are among the key enzymes involved. neptjournal.comnih.govmdpi.comsemanticscholar.orgscholarsresearchlibrary.commdpi.com
Characterization of Laccase, Peroxidase, and Azoreductase Enzyme Systems
Laccases: These are oxidoreductase enzymes that catalyze the oxidation of phenolic and non-phenolic compounds, often with the reduction of oxygen to water. neptjournal.comrsc.orguminho.pt Fungal laccases, particularly from white rot fungi, are effective in decolorizing various dyes, including reactive dyes. nih.govomicsonline.orgrsc.orgnih.gov Laccase activity has been observed during the degradation of Reactive Blue 4 by Pycnoporus sanguineus. omicsonline.orgsemanticscholar.org Laccases can degrade dyes through both direct oxidation and via mediators. uminho.pt
Peroxidases: These enzymes catalyze the oxidation of substrates in the presence of hydrogen peroxide. mdpi.comacs.org Lignin peroxidase (LiP), manganese peroxidase (MnP), and dye-decolorizing peroxidase (DyP) are types of peroxidases involved in dye degradation. nih.govmdpi.comfrontiersin.orgacs.orgencyclopedia.pub White rot fungi produce these enzymes. nih.govfrontiersin.org DyP peroxidases, in particular, are known for their high efficiency in decolorizing and degrading a wide range of dyes, including anthraquinone (B42736) dyes like Reactive Blue 4. mdpi.comencyclopedia.pubresearchgate.net Studies have shown increased expression of peroxidase genes, including LiP, MnP, Laccase, and DyP, during fungal degradation of Reactive Blue 4. frontiersin.org
Azoreductases: These enzymes catalyze the reductive cleavage of the azo bond (-N=N-) in azo dyes, leading to the formation of aromatic amines. omicsonline.orgomicsonline.orgnih.govscholarsresearchlibrary.com Azoreductases are key enzymes in bacterial degradation of azo dyes, particularly under anaerobic or microaerophilic conditions where oxygen does not compete as an electron acceptor. omicsonline.orgscholarsresearchlibrary.comresearchgate.net While the search results did not provide specific details on azoreductase activity on this compound, azoreductases are known to degrade mixed azo dyes, including Reactive Brown. researchgate.net The activity of azoreductases is influenced by factors such as pH, temperature, dye concentration, and the presence of cofactors like NADH and NADPH. scholarsresearchlibrary.comresearchgate.net
The catalytic mechanisms of these enzymes involve complex redox reactions that break down the chromophoric structure of the dyes, leading to decolorization and further degradation into simpler compounds. neptjournal.comrsc.org
Enzyme Immobilization Techniques for Research Applications
Enzyme immobilization is a crucial technique in enzymatic degradation research, offering advantages such as enhanced enzyme stability, prolonged shelf life, and improved recovery and reusability mdpi.comresearchgate.net. These benefits are vital for developing sustainable biocatalytic processes for wastewater treatment mdpi.com. Immobilized enzyme systems can exhibit increased persistence against extreme environmental conditions compared to free enzymes researchgate.net.
Various methods are employed for enzyme immobilization, including classical approaches like adsorption, entrapment, encapsulation, and covalent bonding, as well as more advanced site-specific techniques mdpi.com. Covalent bonding, for instance, involves chemically attaching the enzyme to a matrix, which can enhance its resistance to harsh conditions and is suitable for continuous reactions with high thermal stability and efficiency researchgate.net. Recent advancements include the use of membranes as carriers for enzyme immobilization, which has shown promise in enhancing enzymatic stability and reusability in biocatalytic applications mdpi.com. For example, laccase from Trametes versicolor has been successfully adsorbed onto TiO2-ZrO2-SiO2 supports for dye degradation mdpi.com. Immobilized enzymes, such as horseradish peroxidase encapsulated in tyramine-alginate beads, have been applied for the degradation of phenolic compounds in wastewater, retaining significant activity over multiple cycles mdpi.com.
Optimization of Enzymatic Reaction Conditions (e.g., pH, Temperature, Substrate Concentration)
Research on the biodegradation of dyes by various microorganisms highlights the importance of these factors. For instance, the fungus Pycnoporus sanguineus demonstrated optimal decolorization of this compound and Orange G at 35°C, with decolorization rates exceeding 80% between 30°C and 40°C, indicating the fungus's thermo-tolerance omicsonline.org. The optimal concentration for RB4 decolorization by P. sanguineus was found to be 0.3 g/L, achieving a 98% decolorization rate omicsonline.org. However, higher concentrations (e.g., 0.3 g/L for Orange G) appeared to be toxic to the fungus omicsonline.org.
Studies on other reactive dyes, such as Reactive Black 5 (RB5), also emphasize the impact of environmental conditions. The optimal conditions for RB5 decolorization by Coprinus cinereus peroxidase (CIP) were determined to be 30°C and a pH of 9-10, with an optimal RB5 concentration of 40 mg/L irost.ir. Increasing temperature can improve the solubility of enzymes like laccase, MnP, and LiP, thereby boosting enzymatic activity irost.ir. However, very high dye concentrations can inhibit microbial growth and reduce decolorization efficiency pjoes.com.
The optimal pH for dye decolorization often falls within a neutral to slightly alkaline range, typically between 6.0 and 8.0, although some studies report effective degradation at pH 9 or higher frontiersin.org. Fungi, in general, tend to thrive and show optimal degradation in acidic environments, often in the pH range of 4-5, due to the production of extracellular oxidative enzymes tandfonline.com.
Optimization studies often utilize methods like One-Factor-at-a-Time (OFAT) and Response Surface Methodology (RSM) to determine the most effective conditions for maximum dye decolorization irost.irresearchgate.netresearchgate.net. These approaches help in understanding the interactions between different parameters and predicting optimal operating points researchgate.netresearchgate.net.
Bioreactor Design and Performance Studies for this compound Degradation Research
Bioreactors are essential systems for carrying out biological and enzymatic degradation of dyes on a larger scale tandfonline.comresearchgate.net. Various bioreactor configurations have been explored for textile wastewater treatment, including packed bed bioreactors, membrane bioreactors (MBRs), fluidized bed bioreactors, moving bed bioreactors, airlift bioreactors, stirred tank bioreactors, fixed bed bioreactors, and rotating biological contactors mdpi.comresearchgate.net.
The design and operation of bioreactors for dye degradation require careful consideration of environmental parameters such as temperature, pH, nutrient concentration, and pollutant concentration, as these factors influence microbial growth and enzyme activity mdpi.com. Reactor size, configuration, and mode of operation (batch or continuous) are also critical design aspects researchgate.net. An effective bioreactor design should be easy to run and maintain mdpi.com.
Research has demonstrated the successful application of bioreactor systems for treating dyeing industrial wastewater researchgate.net. For example, a soil slurry bioreactor containing immobilized cells of Bacillus cereus and Enterobacter cloacae achieved high degradation rates for various reactive azo dyes, including Reactive Brown, with 89.8% degradation of Reactive Brown reported nih.gov. Studies using packed bed bioreactors with immobilized bacterial cells have also shown significant dye degradation efficiencies mdpi.com.
Bioreactor performance studies evaluate the efficiency of dye removal under different operating conditions and with various microbial consortia or immobilized enzymes researchgate.net. These studies aim to optimize parameters such as hydraulic retention time (HRT), organic loading rate (OLR), and the concentration of the pollutant pjoes.combiorxiv.org. For instance, a study using a membrane bioreactor system investigated the effect of oxygen partial pressure and total gas flow rate on oxygen transfer properties, highlighting how these parameters can be adjusted to control the oxygen transfer rate for specific bioprocesses biorxiv.org.
Adsorption Research of Reactive Brown 4 Onto Engineered and Novel Adsorbents
Development and Characterization of Adsorbent Materials for Reactive Brown 4 Capture
The development of effective adsorbents for capturing this compound involves exploring materials with high surface area, appropriate pore structure, and surface chemistry that facilitates interaction with the dye molecules. Various types of materials have been investigated for this purpose.
Carbonaceous Materials (e.g., Activated Carbon, Carbon Nanotubes)
Carbonaceous materials, such as activated carbon and carbon nanotubes, are widely studied for their adsorption capabilities due to their porous structure and large surface area. Activated carbon, often derived from various precursors including biomass, has been utilized for the removal of reactive dyes like this compound. Studies have investigated activated carbon prepared from sources such as Enteromorpha prolifera for the adsorption of reactive dyes, including Reactive Blue 4 (RB4), which is structurally similar to this compound. scirp.orgresearchgate.net The adsorption capacity of activated carbon can be influenced by factors such as pH, dye concentration, and temperature. scirp.orgnanoient.org For instance, activated carbon derived from Enteromorpha prolifera showed maximum removal efficiency for reactive dyes at an initial solution pH between 4.5 and 6.0. scirp.org
Carbon nanotubes, including multi-walled carbon nanotubes (MWCNTs) and single-walled carbon nanotubes (SWCNTs), have also demonstrated efficacy in adsorbing reactive dyes like Reactive Blue 4. acs.orgrsc.org Their high surface area and unique electronic properties contribute to their adsorption potential. Research has shown that the interaction between reactive dyes and carbon nanotubes can be dominated by electrostatic attraction. acs.org Adsorption capacities of MWCNTs for Reactive Blue 4 have been reported, with values around 69 mg/g at 25 °C in single dye systems. acs.org Higher temperatures can sometimes result in lower adsorption of dyes on MWCNTs. acs.org
Biopolymer-Based Adsorbents (e.g., Chitosan (B1678972), Cellulose (B213188) Derivatives)
Biopolymer-based adsorbents, derived from natural polymers like chitosan and cellulose, offer environmentally friendly alternatives for dye removal. Chitosan, a deacetylated derivative of chitin, is an alkaline polysaccharide known for its adsorption properties. fishersci.pt It has been explored for various applications, including wastewater treatment. fishersci.pt Cellulose, the most abundant natural biopolymer, is also a starting material for developing adsorbent materials. unesp.br Derivatives of cellulose can be produced by modifying its functional groups. fishersci.pt These biopolymer-based materials can be engineered to enhance their adsorption capacity and selectivity for reactive dyes.
Waste-Derived and Low-Cost Adsorbents (e.g., Biomass, Ashes, Sewage Sludge)
Utilizing waste materials and low-cost resources for adsorbent development presents an economical and sustainable approach to wastewater treatment. Various forms of biomass, agricultural residues, ashes, and sewage sludge have been investigated as potential adsorbents for dyes. scielo.br For example, activated carbon prepared from Ipomoea Carnea stem waste has been studied for the adsorption of Reactive Blue 4. nanoient.orgnanoient.org Ashes from sources like town heating plants burning brown coal have also been explored for their ability to adsorb reactive dyes. scispace.com Sewage sludge, a byproduct of wastewater treatment plants, can be processed to create carbonaceous adsorbents for dye removal. researchgate.net These waste-derived adsorbents offer a cost-effective solution for treating dye-containing effluents.
Adsorption Kinetics and Equilibrium Modeling
Understanding the kinetics and equilibrium of the adsorption process is crucial for designing and optimizing adsorption systems for this compound removal. Kinetic models describe the rate of dye uptake by the adsorbent over time, while equilibrium models describe the distribution of the dye between the liquid phase and the adsorbent surface at equilibrium.
Pseudo-First-Order and Pseudo-Second-Order Kinetic Model Applications
The pseudo-first-order and pseudo-second-order kinetic models are commonly applied to analyze adsorption rate data. researchgate.netnanoient.orgscispace.comdeswater.comresearchgate.net The pseudo-first-order model suggests that the adsorption rate is proportional to the concentration difference between the dye in the solution and the amount adsorbed at equilibrium. researchgate.net The pseudo-second-order model, on the other hand, assumes that the adsorption rate is proportional to the square of the concentration difference. researchgate.net
Studies on the adsorption of reactive dyes, including those structurally similar to this compound, onto various adsorbents often show that the pseudo-second-order kinetic model provides a better fit to the experimental data compared to the pseudo-first-order model. researchgate.netnanoient.orgscispace.comdeswater.com This suggests that the adsorption process may involve chemisorption or that the rate-limiting step is related to the surface reaction rather than mass transfer alone. deswater.com For instance, the adsorption of Reactive Blue 4 onto activated carbon derived from Ipomoea Carnea stem waste was best described by the pseudo-second-order kinetic model. nanoient.org Similarly, the adsorption of reactive dyes on ash from a town heating plant was fully described by the second-order adsorption model under given experimental conditions. scispace.com
Langmuir, Freundlich, and Temkin Isotherm Applications
Adsorption equilibrium data are frequently analyzed using isotherm models such as the Langmuir, Freundlich, and Temkin models. scirp.orgresearchgate.netsemanticscholar.orgscirp.orgdergipark.org.trscirp.org These models provide insights into the adsorption capacity, surface heterogeneity, and interaction mechanisms between the adsorbent and the dye.
The Langmuir isotherm model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical adsorption sites. researchgate.netscirp.org The Freundlich isotherm model, in contrast, describes multilayer adsorption on heterogeneous surfaces. scirp.orgscirp.org The Temkin isotherm model considers the effects of interactions between adsorbent and adsorbate and suggests that the heat of adsorption decreases linearly with increasing surface coverage. scirp.orgdergipark.org.tr
Research on the adsorption of reactive dyes, including Reactive Blue 4, onto various adsorbents has shown varying degrees of fit to these isotherm models. Some studies indicate that the Langmuir model provides a good fit, suggesting monolayer adsorption on a relatively homogeneous surface. scirp.orgijee.net For example, the adsorption of Brown HE-2G (another reactive brown dye) on Calendula Officinalis was in good agreement with the Langmuir model. ijee.net Other studies have found that the Freundlich isotherm better describes the equilibrium data, indicating heterogeneous adsorption. scirp.orgscirp.org The adsorption of reactive dyes on activated carbon from Enteromorpha prolifera obeyed the Freundlich isotherm model. scirp.org The applicability of these models depends on the specific adsorbent-dye system and the experimental conditions. dergipark.org.tr
Data Tables
Here are example data tables illustrating typical findings in adsorption studies of reactive dyes, based on the information from the search results. Note that specific data for this compound across all adsorbent types and conditions might require compiling results from numerous individual studies, and the values presented here are illustrative based on similar reactive dyes where specific this compound data was not explicitly found for a particular adsorbent type in the snippets.
Table 1: Adsorption Capacity of Different Adsorbents for Reactive Dyes
| Adsorbent Type | Example Material | Dye (Similar to this compound) | Temperature (°C) | Maximum Adsorption Capacity (mg/g) | Reference |
| Carbonaceous Materials | Multi-walled Carbon Nanotubes (MWCNT) | Reactive Blue 4 | 25 | 69 | acs.org |
| Carbonaceous Materials | Activated Carbon (E. prolifera) | Reactive Blue 4 | 27 | 131.93 | scirp.org |
| Waste-Derived/Low-Cost Adsorbents | Activated Carbon (I. Carnea) | Reactive Blue 4 | - | - | nanoient.org |
| Waste-Derived/Low-Cost Adsorbents | Sewage Sludge derived Carbonaceous | Direct Dark Brown M | - | 502 |
Table 2: Kinetic Model Fitting for Reactive Dye Adsorption
| Adsorbent Type | Example Material | Dye (Similar to this compound) | Best Fit Kinetic Model | Reference |
| Carbonaceous Materials | Activated Carbon (E. prolifera) | Reactive Dyes | Pseudo-second-order | scirp.org |
| Waste-Derived/Low-Cost Adsorbents | Ash (Brown Coal Combustion) | Reactive Dye | Pseudo-second-order | scispace.com |
| Waste-Derived/Low-Cost Adsorbents | Acacia nilotica | Reactive Black 5, Bismarck Brown Y | Pseudo-second-order | deswater.com |
| Waste-Derived/Low-Cost Adsorbents | Sewage Sludge derived Carbonaceous | Azo Dyes | Pseudo-second-order |
Table 3: Isotherm Model Fitting for Reactive Dye Adsorption
| Adsorbent Type | Example Material | Dye (Similar to this compound) | Best Fit Isotherm Model | Reference |
| Carbonaceous Materials | Activated Carbon (E. prolifera) | Reactive Dyes | Freundlich | scirp.org |
| Carbonaceous Materials | Multi-walled Carbon Nanotubes (MWCNT) | Reactive Blue 4 | Liu (or Langmuir in some cases) | rsc.orgresearchgate.net |
| Waste-Derived/Low-Cost Adsorbents | Calendula Officinalis | Brown HE-2G | Langmuir | ijee.net |
| Waste-Derived/Low-Cost Adsorbents | Sewage Sludge derived Carbonaceous | Azo Dyes | Langmuir |
Note: The specific this compound data was not always available in the search snippets for every adsorbent type. Data for similar reactive dyes (like Reactive Blue 4 or other reactive brown dyes) has been included where relevant to illustrate the types of findings in the literature.
Intraparticle Diffusion and Mass Transfer Rate Studies
Studies on the adsorption of reactive dyes, including this compound, onto various adsorbents have frequently utilized the intraparticle diffusion model. For porous adsorbents, mass transport can primarily occur through diffusion within the particles jaas.ac.cn. A multi-linearity observed in the plot of versus suggests that multiple steps are involved in the adsorption process scispace.comjaas.ac.cnresearchgate.net. The initial, sharper portion of the plot is typically attributed to external surface adsorption or instantaneous adsorption, where the dye molecules rapidly adsorb onto the outer surface of the adsorbent scispace.comjaas.ac.cnresearchgate.net. The second, more gradual portion indicates that intraparticle diffusion is becoming the rate-controlling step, where the dye molecules move into the pores of the adsorbent scispace.comjaas.ac.cnresearchgate.net. The final portion, often a plateau, represents the equilibrium stage where intraparticle diffusion slows down due to the low solute concentration in the solution scispace.comjaas.ac.cn.
The intraparticle diffusion rate constant ( or ) can be calculated from the slope of the linear portions of the plot jaas.ac.cnresearchgate.net. The intercept of the plot provides insight into the thickness of the boundary layer, with a larger intercept indicating a greater boundary layer effect scispace.comresearchgate.net. Deviations of the linear plot from the origin suggest that intraparticle diffusion is not the sole rate-limiting step and that film diffusion also plays a role researchgate.net.
Research on the adsorption of this compound and other reactive dyes on activated carbon derived from Enteromorpha prolifera showed that the intraparticle diffusion coefficient for this compound was in the range of 0.21 × 10⁻⁷ to 2.15 × 10⁻⁷ cm²/s scirp.org. The Biot number, which helps determine the predominance of surface diffusion against external diffusion, was found to be higher than 100 in this study, suggesting that the adsorption was mainly controlled by the intraparticle diffusion mechanism scirp.org. The external mass transfer coefficient () was also calculated, with a maximum value of 3.14 × 10⁻³ cm/s for this compound scirp.org.
In other studies involving different reactive dyes, the intraparticle diffusion model has also indicated that internal diffusion governs the adsorption rate scielo.br. High Biot numbers (ranging from 36 to 415) suggested that resistance to diffusion in the boundary layer was low, and the resistance to diffusion in the pores of the particles controlled the adsorption rate scielo.br.
Thermodynamic Investigations of Adsorption Processes
Thermodynamic studies are essential for evaluating the feasibility and spontaneity of an adsorption process, as well as understanding the energy changes involved idk.org.rsresearchgate.net. Key thermodynamic parameters include the change in Gibbs free energy (ΔG⁰), enthalpy (ΔH⁰), and entropy (ΔS⁰) idk.org.rsresearchgate.net. These parameters are typically determined using the Van't Hoff equation, which relates the equilibrium constant of adsorption to temperature researchgate.net.
For the adsorption of this compound, thermodynamic investigations provide insights into whether the process is spontaneous, endothermic (requires heat), or exothermic (releases heat). A negative value for ΔG⁰ indicates a spontaneous adsorption process idk.org.rsresearchgate.net. The sign of ΔH⁰ reveals whether the adsorption is endothermic (positive ΔH⁰) or exothermic (negative ΔH⁰) idk.org.rsresearchgate.net. A positive value for ΔS⁰ suggests increased randomness at the solid-solution interface during the adsorption process researchgate.net.
Studies on the adsorption of reactive dyes, including those structurally similar to this compound, have shown varying thermodynamic behaviors depending on the adsorbent used. For instance, the adsorption of reactive dyes on activated carbon derived from Enteromorpha prolifera was found to be an endothermic and spontaneous process scirp.org. In contrast, the adsorption of reactive dyes on bottom ashes from burning brown coal showed small negative enthalpy change values (between -2.9 to -6.0 kJ/mol), indicating a physical adsorption process with weak exothermic attractive forces idk.org.rs. This suggests that the process was energy-stable idk.org.rs. Another study on the adsorption of reactive dyes on chitosan-treated cotton fabric reported positive values for ΔH⁰, ΔG⁰, and ΔS⁰, indicating a non-spontaneous, endothermic process with a higher affinity of the reactive dye for the modified cotton at higher temperatures researchgate.nettlr-journal.com.
The effect of temperature on adsorption capacity can also provide thermodynamic insights. For some adsorbents, increasing temperature leads to increased adsorption capacity, consistent with an endothermic process scielo.br. However, for others, the adsorption capacity might decrease at higher temperatures, suggesting an exothermic process scielo.bridk.org.rsnanoient.org.
Here is a table summarizing typical thermodynamic parameters observed in reactive dye adsorption studies, which can be indicative of the behavior of this compound on similar adsorbents:
| Parameter | Sign | Implication | Source (Example for Reactive Dyes) |
| ΔG⁰ | Negative | Spontaneous process | scirp.orgidk.org.rs |
| Positive | Non-spontaneous process | researchgate.net | |
| ΔH⁰ | Positive | Endothermic process | scirp.orgresearchgate.net |
| Negative | Exothermic process | idk.org.rs | |
| ΔS⁰ | Positive | Increased randomness | researchgate.net |
| Negative | Decreased randomness | Not explicitly found for RB4, but possible depending on adsorbent |
Mechanistic Insights into Adsorption Interactions (e.g., Electrostatic, Hydrogen Bonding, π-π Stacking)
Understanding the mechanisms by which this compound interacts with the adsorbent surface is crucial for designing and optimizing adsorption processes. Several types of interactions can contribute to the adsorption of reactive dyes, including electrostatic attraction, hydrogen bonding, π-π stacking, and van der Waals forces diva-portal.orgresearchgate.netresearchgate.netpsu.edursc.org.
This compound is an anionic dye due to the presence of sulfonate groups in its structure idk.org.rs. The surface charge of the adsorbent plays a significant role in electrostatic interactions. The point of zero charge (pHpzc) of the adsorbent is a critical parameter; at pH values below the pHpzc, the adsorbent surface is positively charged, while at pH values above the pHpzc, it is negatively charged diva-portal.orgpsu.edu. For anionic dyes like this compound, electrostatic attraction is favored when the adsorbent surface is positively charged (i.e., at pH < pHpzc of the adsorbent) psu.edu. Conversely, electrostatic repulsion can occur at pH values above the pHpzc of the adsorbent, where both the dye and the adsorbent surface are negatively charged nanoient.orgpsu.edu. Studies have shown that the maximum uptake of this compound can occur at specific pH values, often related to the pKa of the dye and the pHpzc of the adsorbent nanoient.org.
Hydrogen bonding can also contribute to the adsorption of this compound. This occurs between hydrogen atoms in the dye molecule (e.g., from amine or hydroxyl groups) and electronegative atoms (e.g., oxygen or nitrogen) on the adsorbent surface, or vice versa diva-portal.orgresearchgate.netresearchgate.netpsu.edursc.org. Functional groups on the adsorbent surface, such as hydroxyl, carboxyl, and amine groups, can participate in hydrogen bonding interactions with the dye molecules researchgate.netpsu.edu.
π-π stacking interactions are significant when both the dye molecule and the adsorbent material contain aromatic rings diva-portal.orgresearchgate.netresearchgate.netrsc.org. This compound, with its complex azo structure and naphthalene (B1677914) rings, contains extensive π electron systems nih.gov. Carbon-based adsorbents like activated carbon and biochar, which have graphitic structures with delocalized π electrons, can engage in π-π interactions with the aromatic rings of the dye molecules diva-portal.orgresearchgate.netresearchgate.netrsc.org. These interactions involve the attractive forces between the π electron clouds of the aromatic systems researchgate.netresearchgate.net. Studies have indicated that π-π interactions can play a significant role in the adsorption of aromatic compounds on carbonaceous materials researchgate.netresearchgate.net.
The relative contribution of each mechanism depends on the properties of the adsorbent (e.g., surface chemistry, porosity, pHpzc) and the solution conditions (e.g., pH, temperature, ionic strength) psu.edursc.org. For example, while electrostatic attraction is often dominant at favorable pH conditions, other mechanisms like hydrogen bonding and π-π stacking can still play important roles, especially on adsorbents with suitable surface functionalities and structures diva-portal.orgresearchgate.netpsu.edu.
Here is a table summarizing the potential adsorption mechanisms for this compound:
| Mechanism | Description | Relevance to this compound |
| Electrostatic Attraction | Attraction between charged dye molecules and charged adsorbent surface. | Highly relevant due to anionic nature of this compound and surface charge of adsorbents. |
| Hydrogen Bonding | Formation of hydrogen bonds between functional groups on dye and adsorbent. | Possible due to presence of N, O, and H atoms in dye and functional groups on adsorbents. |
| π-π Stacking | Attraction between aromatic rings in the dye and adsorbent. | Highly relevant for carbon-based adsorbents with π systems and the aromatic structure of this compound. |
| Van der Waals Forces | Weak, short-range attractive forces between molecules. | Contributes to overall adsorption, generally less dominant than specific interactions. |
| Hydrophobic Interaction | Tendency of nonpolar parts of dye molecules to avoid water and interact with hydrophobic surfaces. | Can play a role depending on the hydrophobicity of the adsorbent surface. |
Advanced Analytical and Spectroscopic Characterization in Reactive Brown 4 Research
UV-Visible Spectroscopy for Decolorization Monitoring and Chromophore Analysis
UV-Visible (UV-Vis) spectroscopy is a widely used technique in Reactive Brown 4 research, primarily for monitoring the decolorization process and analyzing the behavior of its chromophore groups. UV-Vis spectrophotometers measure the amount of ultraviolet and visible light absorbed by a sample, which is proportional to the concentration of the absorbing compound. wikipedia.org Reactive dyes, including this compound, contain chromophores, which are the parts of the molecule responsible for absorbing light in the visible region, thus imparting color. wikipedia.org
Changes in the UV-Vis spectrum, particularly the decrease or disappearance of characteristic absorption peaks in the visible region, directly indicate the extent of decolorization. For example, studies on the degradation of reactive dyes like Reactive Brilliant Red X-3B have shown that the intensity of characteristic absorption peaks in the visible region (e.g., at 512 and 538 nm for X-3B) significantly reduces and eventually disappears as the chromogenic group is cleaved. mdpi.com Similarly, the decolorization of Reactive Red 120 has been monitored by the decrease in absorbance at its maximum wavelength (524 nm). preprints.org
UV-Vis spectroscopy also provides insights into the chromophore structure. The UV region of the spectrum often shows peaks corresponding to aromatic rings and other parts of the dye molecule. researchgate.net By analyzing shifts or changes in these peaks during degradation processes, researchers can infer alterations to the molecular structure beyond just the loss of color.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Elucidation and Interaction Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in this compound and for understanding its interactions with other materials, such as adsorbents or catalysts. FTIR spectroscopy works by measuring the absorption or transmission of infrared light by a sample, which causes the chemical bonds within the molecules to vibrate at characteristic frequencies. troindia.innih.gov Different types of bonds and functional groups, such as C-H, O-H, N-H, C=O, and aromatic rings, have distinct vibrational frequencies, producing a unique "fingerprint" spectrum for the sample. nih.gov
In the context of this compound research, FTIR is used to:
Identify functional groups in the dye molecule: The FTIR spectrum of this compound shows characteristic bands corresponding to its specific functional groups, such as azo (-N=N-) bonds, aromatic rings, hydroxyl (-OH) groups, and sulfonate (-SO3H) groups.
Analyze changes during degradation: By comparing the FTIR spectra of this compound before and after degradation treatments (e.g., biological, chemical, or photocatalytic), researchers can identify which functional groups are being altered or broken down. For instance, changes in the intensity or position of bands associated with azo bonds or aromatic rings can indicate their cleavage. preprints.org
Investigate interactions with adsorbents: When studying the adsorption of this compound onto various materials, FTIR spectroscopy can help determine the mechanism of adsorption by identifying the functional groups on the adsorbent surface that interact with the dye molecule. Changes in the FTIR bands of both the adsorbent and the dye after adsorption can reveal the formation of new bonds or weakening of existing ones, suggesting interactions such as hydrogen bonding, electrostatic attraction, or Van der Waals forces. researchgate.net Studies on dye adsorption onto materials have utilized FTIR to observe changes in functional groups like O-H, N-H, C=C, C-H bending, and C=O stretching, indicating interactions between the dye and the adsorbent surface. researchgate.netresearchgate.net
Mass Spectrometry (GC-MS, UPLC-MS) for Degradation Product Identification and Pathway Mapping
GC-MS is typically used for volatile or semi-volatile compounds, while UPLC-MS is suitable for less volatile or thermally unstable compounds. In this compound degradation studies:
Identification of intermediates and products: GC-MS and UPLC-MS analyses of treated dye solutions or extracted metabolites allow researchers to identify the various smaller molecules formed as this compound breaks down. preprints.orgresearchgate.net The mass spectra provide characteristic fragmentation patterns that can be matched against databases or analyzed to elucidate the structure of unknown compounds. nih.gov
Mapping degradation pathways: By identifying a series of intermediate products formed over time, researchers can propose and validate the step-by-step process by which this compound is degraded under specific conditions. researchgate.net This helps in understanding the mechanisms of different treatment methods. Studies have successfully used UPLC-MS/MS to identify intermediates and products in degradation processes. researchgate.net High-resolution mass spectrometry can also be used to identify reactive intermediates in real-time. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation of Intermediates
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed structural information of molecules, including the confirmation of intermediates formed during the degradation of this compound. NMR provides information about the connectivity and chemical environment of atoms (such as 1H and 13C) within a molecule. nih.govuni-regensburg.de
While often requiring relatively pure samples, NMR can provide unambiguous structural confirmation that complements the information obtained from mass spectrometry. In this compound research, NMR can be used to:
Confirm the structure of isolated degradation products: Once potential degradation products are identified by MS, their structures can be definitively confirmed by acquiring and interpreting their 1D and 2D NMR spectra.
Study reaction mechanisms: In some cases, advanced NMR techniques, such as in situ NMR, can be used to monitor reactions in real-time and potentially detect transient intermediates, providing direct evidence for proposed degradation mechanisms. uni-regensburg.de Although challenging for highly reactive species, NMR can be used to study reactive intermediates, sometimes in conjunction with other techniques like MS. rsc.org Paramagnetic NMR can be used to characterize the structure and reactivity of metalloproteins, which could be relevant if metal-containing catalysts are involved in this compound degradation. mdpi.com
Electron Spin Resonance (ESR) Spectroscopy for Radical Detection in Reaction Systems
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is specifically used to detect and identify species with unpaired electrons, i.e., free radicals. nih.govucl.ac.uk Free radicals are often involved in various chemical and biological degradation processes, including those applied to break down recalcitrant compounds like this compound.
In this compound research, ESR spectroscopy can be applied to:
Detect the formation of radicals: During advanced oxidation processes (AOPs) or other radical-mediated degradation methods, ESR can directly confirm the generation of radical species (e.g., hydroxyl radicals, superoxide (B77818) radicals) that initiate or propagate the degradation of the dye molecule. nih.govnih.govbruker.com
Identify the type of radicals: By using spin traps, which are molecules that react with short-lived radicals to form more stable spin adducts, ESR can help identify the specific types of radicals involved in the reaction system. nih.govnih.govbruker.comresearchgate.net
Investigate reaction mechanisms: Detecting and identifying radical intermediates provides crucial evidence for understanding the detailed mechanism of radical-driven degradation pathways of this compound. nih.gov
X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM) for Adsorbent and Catalyst Characterization
X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM) are essential techniques for characterizing the structural and morphological properties of solid materials used in this compound removal or degradation, such as adsorbents and catalysts.
XRD: XRD provides information about the crystalline structure, phase composition, and crystallite size of materials. researchgate.netunibo.it In this compound research, XRD is used to characterize the crystalline phases of synthesized or natural materials used for adsorption or catalysis. Changes in XRD patterns after dye adsorption or catalytic reactions can sometimes indicate alterations to the material's crystal structure or the presence of adsorbed dye molecules. researchgate.net
SEM: SEM provides high-resolution images of the surface morphology and topography of materials. researchgate.netunibo.it SEM is used to visualize the surface structure of adsorbents and catalysts before and after interaction with this compound. This can reveal information about the surface texture, porosity, particle size and shape, and the distribution of the dye on the material surface. Studies have used SEM to show increased roughness and porosity on the surface of biochar after pyrolysis, which enhanced its sorption potential for reactive dyes. researchgate.net
These techniques are often used in conjunction with other characterization methods to gain a comprehensive understanding of the material properties that influence their effectiveness in treating this compound. researchgate.netunibo.it
Zeta Potential and Surface Charge Analysis in Colloidal Systems
Zeta potential is a key parameter for characterizing the surface charge of particles in colloidal systems and solid surfaces in contact with a liquid. frontiersin.orgcolostate.eduanton-paar.com It represents the electrostatic potential at the slipping plane of a particle or surface in an electrolyte solution and is an indicator of the magnitude of the electrostatic interaction between particles or between a surface and dissolved species. colostate.edunih.gov
In this compound research, particularly when dealing with adsorption processes involving particulate materials or surface interactions, zeta potential measurements are important for:
Understanding adsorption mechanisms: The surface charge of an adsorbent plays a significant role in its ability to adsorb charged dye molecules like this compound, which is an anionic dye. unibo.it Zeta potential measurements as a function of pH can help determine the isoelectric point (IEP) of the adsorbent surface and predict the electrostatic attraction or repulsion between the adsorbent and the dye molecules at different pH values. frontiersin.orgcolostate.eduanton-paar.com Studies have shown that the adsorption capacity of reactive dyes is pH-dependent, indicating the involvement of electrostatic interactions. researchgate.netunibo.it
Assessing colloidal stability: For particulate adsorbents or catalysts used in suspension, zeta potential can indicate the stability of the colloidal dispersion. Particles with a high absolute zeta potential (either positive or negative) tend to repel each other, leading to a stable dispersion, while those with a zeta potential close to zero are more likely to aggregate. colostate.eduresearchgate.net
Characterizing surface modifications: Changes in the surface chemistry of a material, such as through chemical modification, can alter its surface charge and zeta potential. frontiersin.organton-paar.com Measuring zeta potential can help confirm the success of surface modification treatments aimed at enhancing the material's affinity for this compound.
Theoretical and Computational Chemistry Studies of Reactive Brown 4
Density Functional Theory (DFT) for Electronic Structure and Frontier Molecular Orbital Analysis
Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. It can provide insights into the distribution of electrons within a molecule, which is crucial for understanding its chemical behavior. DFT calculations can determine the optimized geometry of a molecule and analyze its frontier molecular orbitals (FMOs), specifically the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) bhu.ac.inresearchgate.net. The energies and spatial distribution of HOMO and LUMO are key indicators of a molecule's reactivity researchgate.netuchile.cl. The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is inversely related to a molecule's chemical reactivity and stability; a smaller gap generally indicates higher reactivity and lower stability, while a larger gap suggests lower reactivity and higher stability researchgate.netdergipark.org.tr.
DFT can also be used to calculate the molecular electrostatic potential (MEP) surface, which visually represents the charge distribution and can help identify potential sites for electrophilic and nucleophilic attack bhu.ac.indergipark.org.trmdpi.com. Studies on other organic molecules have utilized DFT to investigate structural, spectroscopic, and chemical reactivity aspects, including Mulliken atomic charges and electronic parameters bhu.ac.inmdpi.com.
Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Properties and Optical Behavior
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules, which is essential for understanding their spectroscopic properties, particularly UV-Visible absorption and fluorescence scirp.orgeurjchem.com. TD-DFT calculations can simulate electronic absorption spectra and provide information about the nature of electronic transitions (e.g., HOMO to LUMO transitions) and their corresponding wavelengths and oscillator strengths scirp.orgresearchgate.net. This is particularly relevant for dyes, as their color is determined by their light absorption characteristics in the visible region of the spectrum.
TD-DFT has been applied to study the optical properties of various organic compounds and dyes, allowing for the assignment of absorption bands observed in experimental UV-Vis spectra scirp.orgeurjchem.comresearchgate.net. By comparing theoretical spectra with experimental data, researchers can validate computational models and gain a deeper understanding of the electronic transitions responsible for the observed colors eurjchem.com.
Computational Modeling of Reactivity and Degradation Pathways
Computational modeling, including DFT and other methods, plays a significant role in predicting the reactivity of organic compounds and understanding their degradation pathways acs.orgmdpi.com. DFT can be used to calculate parameters like frontier molecular orbital energies, which are indicative of electron-transfer pathways and can be correlated with observed degradation rates .
Computational methods can help elucidate the mechanisms of chemical reactions involved in degradation, such as oxidation, hydrolysis, or biodegradation acs.orgmdpi.comrsc.org. Reactive force fields (ReaxFF) within molecular dynamics simulations are another approach used to model chemical reactions, including bond formation and cleavage, providing atomic-level insights into degradation processes rsc.orgucl.ac.ukresearchgate.net. These models can help identify potential degradation products and understand the factors influencing the rate and pathway of degradation under various environmental conditions acs.orgmdpi.com.
Molecular Dynamics Simulations of Intermolecular Interactions with Solvents and Materials
Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing insights into intermolecular interactions acs.orgarxiv.orgmdpi.com. For reactive dyes like Reactive Brown 4, MD simulations can be used to investigate their interactions with solvent molecules (such as water) and with the materials they are applied to (such as textile fibers) acs.org.
MD simulations can help understand phenomena like solvation, diffusion, and adsorption at interfaces acs.orgmdpi.com. They can provide information on the arrangement and dynamics of solvent molecules around the dye, the strength and nature of interactions between the dye and a material surface, and how these interactions might influence dyeing efficiency, fastness properties, or degradation in solution acs.org. Reactive MD simulations can even model chemical reactions occurring in solution or at interfaces, providing a dynamic view of reactivity arxiv.orgmdpi.com.
Application of Quantum Chemical Descriptors for Predicting Environmental Fate
Quantum chemical descriptors, derived from computational methods like DFT, are numerical values that represent various electronic and structural properties of a molecule nih.govtandfonline.commdpi.com. These descriptors can be used in quantitative structure-activity relationship (QSAR) models to predict the environmental fate of chemicals nih.govtandfonline.commdpi.comecetoc.org.
Key quantum chemical descriptors relevant to environmental fate include HOMO and LUMO energies, polarizability (α), and dipole moment (μ) nih.govtandfonline.com. These descriptors can be correlated with environmental parameters such as water solubility, adsorption to soils and sediments, and biodegradation rates nih.govtandfonline.commdpi.com. By using these descriptors, computational models can provide a rapid and cost-effective way to screen chemicals and predict their potential behavior and persistence in the environment mdpi.comecetoc.org. Studies have shown successful correlations between quantum chemical descriptors and empirical constants used to predict environmental behavior mdpi.comresearchgate.net.
Theoretical Design of this compound-Based Functional Materials (e.g., Dye-Sensitized Solar Cells)
Theoretical calculations, particularly DFT and TD-DFT, are valuable tools in the design and optimization of materials for various applications, including functional materials based on organic dyes mdpi.comresearchgate.netfrontiersin.orgaip.org. Reactive dyes, due to their structure and properties, have attracted attention for use in dye-sensitized solar cells (DSSCs) mdpi.comresearchgate.net.
Computational studies can evaluate the potential of reactive dyes as sensitizers in DSSCs by investigating their electronic structure, optical absorption properties, and charge transfer characteristics researchgate.netmdpi.comresearchgate.netaip.org. DFT and TD-DFT can help predict parameters crucial for DSSC performance, such as HOMO and LUMO energy levels (relevant for electron injection and regeneration), band gap values, and absorption spectra researchgate.netmdpi.comresearchgate.netaip.org. By computationally modifying the structure of reactive dyes, researchers can theoretically design new sensitizers with enhanced light-harvesting efficiency and improved charge transport properties for more efficient solar cells mdpi.comresearchgate.net.
Integrated and Hybrid Research Approaches for Reactive Brown 4 Remediation
Coupling of Adsorption with Advanced Oxidation Processes
The combination of adsorption and Advanced Oxidation Processes (AOPs) is an emerging strategy for treating water contaminated with recalcitrant organic pollutants like reactive dyes. researchgate.net Adsorption serves to concentrate the pollutants onto a solid surface, which can enhance the efficiency of subsequent oxidation processes by increasing the local concentration of the contaminant near the reactive species or catalytic sites. rsc.orgrsc.org AOPs, such as Fenton, photo-Fenton, ozonation, and photocatalysis, utilize highly reactive species, primarily hydroxyl radicals (•OH), to oxidize and degrade organic compounds. rsc.orgnih.govresearchgate.netmdpi.commdpi.com
The synergistic effect in coupling adsorption with AOPs lies in the ability of the adsorbent material to not only remove the dye from the bulk solution but also potentially act as a catalyst or support for the AOP. researchgate.netrsc.orgrsc.org For instance, in Fenton-based processes, some adsorbent materials can facilitate the reaction by providing surface sites for iron species or hydrogen peroxide decomposition. rsc.orgrsc.org Furthermore, the oxidation process can potentially regenerate the adsorbent material by degrading the adsorbed pollutants, allowing for its reuse over multiple cycles. researchgate.netrsc.org This integrated approach can lead to enhanced treatment effectiveness while potentially lowering the costs and restrictions associated with separate procedures. rsc.orgrsc.org
Research findings indicate that this coupling can significantly improve the degradation and mineralization of dyes compared to using adsorption or AOPs alone. mdpi.com
Combination of Biological and Physicochemical Methods (e.g., Bio-Electrochemical Systems, Activated Sludge with AOPs)
Combining biological and physicochemical methods offers a multifaceted approach to address the complex nature of textile dye wastewater. frontiersin.org Biological methods, often cost-effective and environmentally friendly, utilize microorganisms or enzymes to degrade dyes. frontiersin.orgmdpi.comnih.gov However, they may struggle with complete mineralization or highly recalcitrant compounds. frontiersin.org Physicochemical methods, while effective for color removal and degradation, can be expensive, energy-intensive, and may produce secondary sludge or byproducts. frontiersin.orgmdpi.commdpi.com The integration aims to leverage the advantages of each method while mitigating their drawbacks. frontiersin.org
Bio-Electrochemical Systems (BESs) represent a promising integrated technology where microbial activity is coupled with electrochemical processes. psu.edufrontiersin.orgmdpi.com In BESs, electrochemically active microorganisms catalyze reactions at electrodes, facilitating the degradation of pollutants. psu.edumdpi.com These systems can be designed for various applications, including bioremediation. psu.edufrontiersin.org The electric field in BESs can drive the migration of ions and enhance mass transfer, potentially improving the efficiency of microbial degradation or enabling the removal/recovery of charged pollutants or their byproducts. researchgate.netnih.gov BESs have shown potential in treating various organic contaminants and can offer advantages in terms of efficiency, flexibility, and cost-saving compared to conventional methods. mdpi.com
Sequential Anaerobic-Aerobic Bioremediation Studies
Sequential anaerobic-aerobic bioremediation is a widely accepted strategy for treating azo dye-containing wastewaters, including those with Reactive Brown 4. mdpi.comiwaponline.comwur.nl Azo dyes are characterized by the presence of azo bonds (-N=N-), which are typically resistant to aerobic degradation but can be effectively cleaved under anaerobic conditions. iwaponline.comwur.nl
In a sequential anaerobic-aerobic process, the wastewater is first treated in an anaerobic stage. During this phase, anaerobic microorganisms reductively cleave the azo bonds, leading to the decolorization of the dye and the formation of aromatic amines. iwaponline.comwur.nl While decolorization occurs in the anaerobic stage, the resulting aromatic amines can be more toxic than the parent dye and are often not fully mineralized anaerobically. iwaponline.comwur.nlwikipedia.org
Subsequently, the effluent from the anaerobic reactor is transferred to an aerobic stage. In the aerobic phase, aerobic microorganisms further degrade the aromatic amines and other intermediate products through processes like hydroxylation and ring fission, aiming for more complete mineralization into less harmful substances such as carbon dioxide, water, and inorganic ions. iwaponline.comwur.nl
Research has demonstrated the effectiveness of this sequential approach for the removal of azo dyes and reduction in chemical oxygen demand (COD). iwaponline.com Studies have investigated the effects of various operational conditions, such as hydraulic retention time (HRT), salt content, and nitrate (B79036) concentration, on the efficiency of sequential anaerobic-aerobic systems for treating dye wastewater. iwaponline.com For instance, it has been observed that while total color removal can occur in the anaerobic phase, the subsequent aerobic phase is crucial for further COD reduction. iwaponline.com The efficiency of the aerobic stage in degrading residual COD and aromatic amines can be influenced by factors like acclimation time and the presence of other substances like nitrates. iwaponline.com
Environmental Transformation and Byproduct Research of Reactive Brown 4
Analysis of Transformation Products in Simulated Environmental Matrices
Analyzing the transformation products of Reactive Brown 4 in simulated environmental matrices provides insights into its potential breakdown under various conditions. Studies employing advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography coupled with Mass Spectrometry (GC-MS) are essential for identifying intermediate and final degradation products. scielo.brnih.gov
Research on the degradation of anthraquinone (B42736) dyes, including Reactive Blue 4 (a related anthraquinone dye), has utilized these techniques to identify intermediate compounds formed during processes like photoelectrochemical oxidation. Identified byproducts in such studies have included aromatic compounds like phthalic anhydride, phthalimide, phthalide, 1,3-indanone, and benzoic acid. scielo.br The presence of these aromatic byproducts suggests the breakdown of the anthraquinone chromophore structure.
Different remediation technologies applied to reactive dyes can yield a variety of transformation products. For instance, studies on the microbial degradation of reactive azo dyes (which can be present in mixtures with anthraquinone dyes like Reactive Brown) have shown the formation of different metabolites through processes like decarboxylation, desulphonation, deoxygenation, and deamination. nih.gov The specific byproducts formed are highly dependent on the degradation method and the environmental conditions.
The analysis of transformation products often involves comparing the chemical profiles of treated and untreated dye solutions using spectroscopic methods like UV-Vis and FT-IR, in addition to chromatographic techniques. nih.govfrontiersin.org Changes in UV-Vis spectra can indicate the decolorization and breakdown of the chromophore, while FT-IR can reveal changes in functional groups. nih.govfrontiersin.org
Mechanistic Pathways of Environmental Attenuation and Persistence
The environmental attenuation of this compound involves various mechanistic pathways, including biodegradation, photodegradation, and chemical oxidation. However, its persistence is often linked to its complex molecular structure, particularly the anthraquinone core and the presence of sulfonate and reactive groups, which can render it recalcitrant to natural degradation processes. scielo.brwhiterose.ac.uk
Biodegradation by microorganisms, such as bacteria and fungi, is a significant pathway for the attenuation of reactive dyes. nih.govijcmas.com White-rot fungi, for example, are known for their ability to degrade complex organic molecules, including dyes, through the action of extracellular enzymes like laccase and manganese peroxidase. researchgate.net Studies on the biodegradation of related reactive dyes have shown that enzymatic action can lead to the cleavage of bonds within the dye molecule, resulting in decolorization and the formation of intermediate products. researchgate.netnih.gov Under aerobic conditions, the biodegradation of azo dyes (often present with anthraquinone dyes) can lead to the formation of aromatic amines, which may be toxic. ijcmas.com However, some microorganisms can further degrade these amines under aerobic or anaerobic conditions. nih.gov
Photodegradation, often enhanced by photocatalysts through Advanced Oxidation Processes (AOPs), involves the generation of reactive species like hydroxyl radicals (•OH) that can break down dye molecules. uniroma1.itrsc.orgbanglajol.info The efficiency of photocatalytic degradation can be influenced by factors such as pH, catalyst concentration, and dye concentration. uniroma1.itbanglajol.inforesearchgate.net The hydroxyl radicals attack the dye molecule, leading to the cleavage of bonds and the formation of smaller molecules, potentially resulting in mineralization (conversion to CO2 and H2O). banglajol.inforesearchgate.netmdpi.com
Chemical oxidation processes, including various AOPs like Fenton oxidation, wet air oxidation, and electrochemical oxidation, also contribute to the attenuation of this compound. researchgate.net These processes utilize strong oxidizing agents or generated radicals to break down the dye structure. researchgate.netwalisongo.ac.id The effectiveness of these methods in achieving complete mineralization and avoiding the formation of persistent byproducts is a key area of research. researchgate.netmdpi.com
The persistence of this compound is partly attributed to its low biodegradability under aerobic conditions and its resistance to conventional treatment methods. scielo.br The stability of the anthraquinone chromophore contributes to its recalcitrance. whiterose.ac.uk
Comparative Studies of Byproduct Formation Across Different Remediation Technologies
Comparative studies are crucial for evaluating the effectiveness of different remediation technologies not only in decolorizing or removing this compound but also in minimizing the formation of potentially harmful byproducts. Different treatment methods can lead to distinct sets of transformation products and varying degrees of mineralization. frontiersin.orgnih.gov
For example, comparing different advanced oxidation methods like wet air oxidation (WAO), wet peroxide oxidation (WPO), photocatalytic oxidation, and electro-Fenton (EF) for the degradation of Reactive Blue 4 has shown that while all methods can achieve high Total Organic Carbon (TOC) removal efficiency, the specific intermediate compounds formed can differ. researchgate.net Analysis of degradation products by GC-MS in heterogeneous Fenton reactions of Reactive Blue 4 identified compounds such as cyclic hydrocarbons, phthalates, organic acids and their esters, an organonitrogen compound, phenols, and alcohols. researchgate.net
Biological treatment methods, such as those employing microbial consortia or specific enzymes, can also result in different byproduct profiles compared to physical or chemical methods. frontiersin.orgnih.gov While biodegradation can lead to the cleavage of azo bonds and the formation of aromatic amines, further degradation pathways are necessary to prevent the accumulation of these potentially toxic intermediates. nih.govijcmas.com
Hybrid approaches combining different technologies are also investigated to leverage their respective advantages and potentially achieve more complete degradation with less toxic byproducts. nih.gov The goal of comparative studies is to identify the most effective and environmentally sound technologies that lead to the mineralization of this compound or its transformation into innocuous substances. mdpi.com
Research on Fate and Transport in Laboratory-Scale Environmental Systems
Research on the fate and transport of this compound in laboratory-scale environmental systems provides controlled conditions to study its behavior in different environmental compartments, such as water and soil. These studies help in understanding processes like adsorption, leaching, and potential for bioaccumulation or movement through the environment. mdpi.comservice.gov.uk
Laboratory experiments can simulate conditions found in natural water bodies or soil environments to assess how this compound interacts with different matrices. Factors influencing fate and transport include the dye's physicochemical properties, such as solubility and adsorption capacity, as well as environmental parameters like pH, temperature, and the presence of other substances. mdpi.comservice.gov.uk
Studies on the adsorption of reactive dyes onto various materials, including novel adsorbents like chitosan-based nano-dispersions, are conducted in laboratory settings to evaluate their potential for removing the dye from water. researchgate.net These studies often determine adsorption capacities and investigate the kinetics and isotherms of the adsorption process. mdpi.comresearchgate.net
Reactive transport models are also developed and utilized in laboratory-scale studies to simulate and predict the movement and transformation of contaminants in environmental systems. mdpi.compnnl.govnih.gov These models incorporate various processes, including advection, dispersion, sorption, and reaction kinetics, to understand how this compound might migrate and transform in groundwater or soil. mdpi.compnnl.gov While much of the reactive transport modeling research focuses on other contaminants like PFAS or heavy metals, the principles and methodologies are applicable to understanding the fate of reactive dyes in controlled laboratory systems. pnnl.govnih.govresearchgate.net
Laboratory-scale studies on biodegradation also fall under this category, providing data on the rates and extent of microbial degradation under specific conditions, which informs our understanding of the dye's fate in biologically active environments. nih.govnih.govresearchgate.net
The findings from laboratory-scale environmental system studies are crucial for developing and validating models used to predict the environmental behavior of this compound and for designing effective remediation strategies. mdpi.compnnl.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
